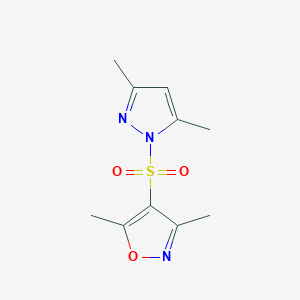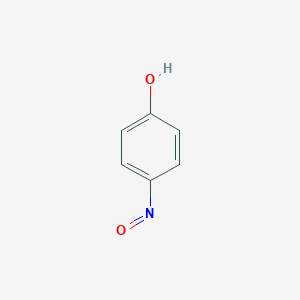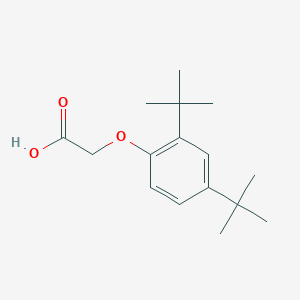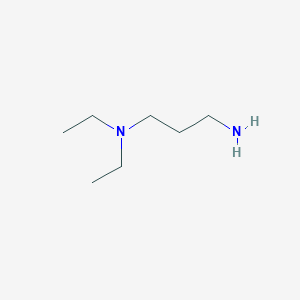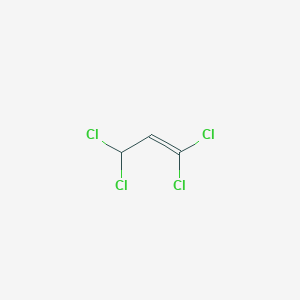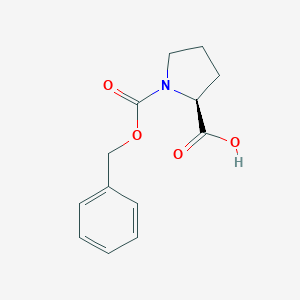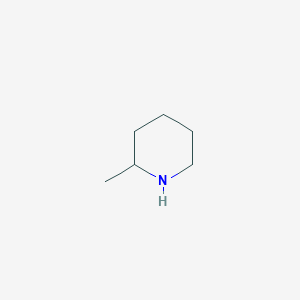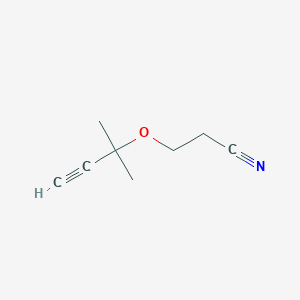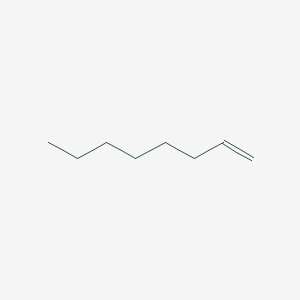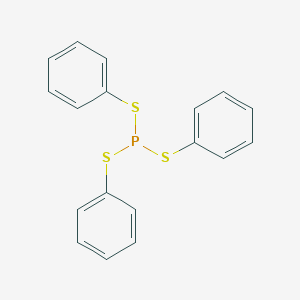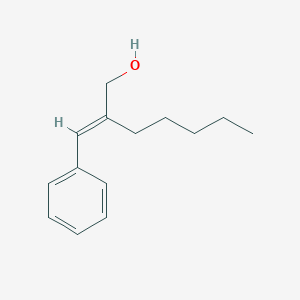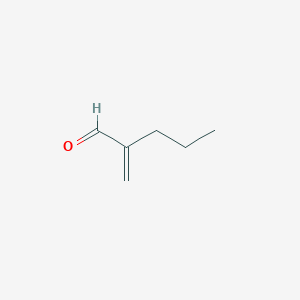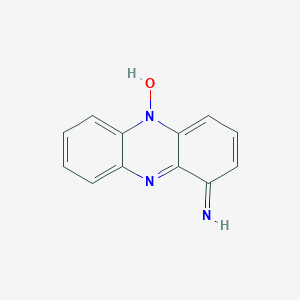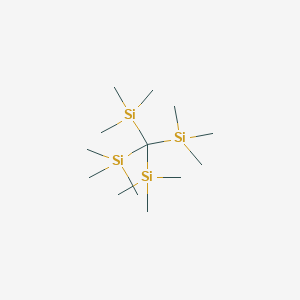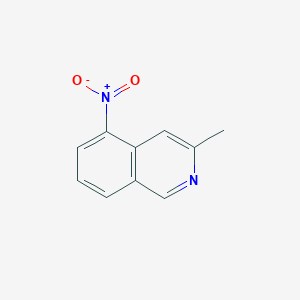
3-Methyl-5-nitroisoquinoline
Übersicht
Beschreibung
3-Methyl-5-nitroisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular molecule features a nitro group at the 5-position and a methyl group at the 3-position of the isoquinoline structure. Isoquinolines are known for their diverse range of biological activities and have been the subject of extensive research in medicinal chemistry.
Synthesis Analysis
The synthesis of isoquinolines with various functional groups has been explored in several studies. One method involves the tosylation of a 3-hydroxy-4-nitroisoquinoline followed by displacement with amine nucleophiles to yield 3-amino-4-nitroisoquinoline derivatives . This approach allows for the introduction of differentially functionalized nitrogen substituents at the 3 and 4 positions. Another synthesis route reported is the conversion of N-nitroso-1,2,3,4-tetrahydroisoquinolines into 3,4-dihydroisoquinolines upon treatment with base . Additionally, a metal-free synthesis of functionalized 1-methyleneisoquinolines has been described, which could potentially be adapted for the synthesis of 3-methyl-5-nitroisoquinoline analogues .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic methods. For instance, the crystal structure of nitro regioisomers of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was determined using single-crystal X-ray diffraction, NMR, and mass spectrometry . These techniques provide detailed information on the stereochemistry and molecular packing of the compounds, which is essential for understanding the properties and reactivity of 3-methyl-5-nitroisoquinoline.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of phthalic anhydrides with methyl isocyanoacetate leads to the formation of nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds . Furthermore, intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides have been used to synthesize 4-substituted 5-nitroisoquinolin-1-ones, demonstrating the versatility of isoquinoline derivatives in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-5-nitroisoquinoline can be inferred from related compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline provides insights into the reactivity and stability of the nitroquinoline core under various conditions, such as cyclization, nitrification, and chlorination . These properties are crucial for the development of isoquinoline-based pharmaceuticals and for understanding their behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This research falls under the field of Chemistry , specifically the study of Nitrogen Heterocyclic Compounds .
Comprehensive and Detailed Summary of the Application
The molecular framework of isoquinoline is the basis of an extensive family of alkaloids exhibiting diverse biological activity . Their synthetic derivatives are widely used in pharmacology and medicine . In this study, amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline were obtained by direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule .
Detailed Description of the Methods of Application or Experimental Procedures
The process involves the addition of 5-nitroisoquinoline . The reaction is completed within 1.5 hours with the formation of a mixture of 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide . The separation of these compounds was carried out by chromatography on silica gel .
Thorough Summary of the Results or Outcomes Obtained
The result of the process is a mixture of 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide with a total yield of 45% .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACENGYNMIBHPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298187 | |
| Record name | 3-methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitroisoquinoline | |
CAS RN |
18222-17-8 | |
| Record name | 18222-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


